molecular formula C13H9NO5 B13052033 4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid

4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid

Cat. No.: B13052033
M. Wt: 259.21 g/mol
InChI Key: TXSYLBQUHYRFBI-UHFFFAOYSA-N
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Description

4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid is an organic compound that features a pyridine ring substituted with a hydroxyphenyl group and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid can be achieved through a multi-step process. One common method involves the reaction of pyruvates and aldehydes to form dihydropyran derivatives, which are then transformed into the desired pyridine derivative using ammonium acetate . Another approach involves the oxidation of methyl groups in intermediate compounds using potassium permanganate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid involves its ability to chelate metal ions and form stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid is unique due to its hydroxyphenyl substitution, which enhances its ability to form hydrogen bonds and π-π interactions. This makes it particularly useful in the design of metal-organic frameworks and coordination complexes with specific properties .

Properties

Molecular Formula

C13H9NO5

Molecular Weight

259.21 g/mol

IUPAC Name

4-(3-hydroxyphenyl)pyridine-2,6-dicarboxylic acid

InChI

InChI=1S/C13H9NO5/c15-9-3-1-2-7(4-9)8-5-10(12(16)17)14-11(6-8)13(18)19/h1-6,15H,(H,16,17)(H,18,19)

InChI Key

TXSYLBQUHYRFBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=NC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

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